molecular formula C10H12FNO2 B13412966 5-(2-Aminoethyl)-2-fluorophenyl acetate

5-(2-Aminoethyl)-2-fluorophenyl acetate

Cat. No.: B13412966
M. Wt: 197.21 g/mol
InChI Key: YHOJDXLQGWICAK-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-fluorophenyl acetate is an organic compound that features a phenyl ring substituted with a fluorine atom and an aminoethyl group, along with an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorophenol.

    Formation of 2-Fluorophenyl Acetate: The 2-fluorophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-fluorophenyl acetate.

    Introduction of Aminoethyl Group: The 2-fluorophenyl acetate is then subjected to a nucleophilic substitution reaction with ethylenediamine to introduce the aminoethyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-fluorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-2-fluorophenyl acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the aminoethyl group.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-fluorophenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl acetate: Lacks the aminoethyl group, making it less versatile in biological applications.

    5-(2-Aminoethyl)phenyl acetate: Lacks the fluorine atom, which may reduce its binding affinity and specificity.

    5-(2-Aminoethyl)-2-chlorophenyl acetate: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and binding properties.

Uniqueness

5-(2-Aminoethyl)-2-fluorophenyl acetate is unique due to the presence of both the aminoethyl group and the fluorine atom. This combination enhances its potential for specific interactions with biological targets and its utility in various chemical reactions.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-fluorophenyl] acetate

InChI

InChI=1S/C10H12FNO2/c1-7(13)14-10-6-8(4-5-12)2-3-9(10)11/h2-3,6H,4-5,12H2,1H3

InChI Key

YHOJDXLQGWICAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)CCN)F

Origin of Product

United States

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